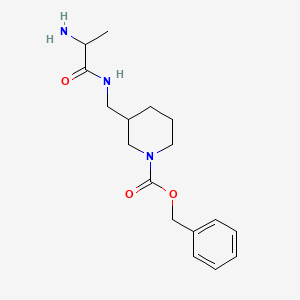

Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl piperidine-1-carboxylate with (S)-2-aminopropanoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the integrity of the compound’s structure .

Análisis De Reacciones Químicas

Amide Bond Formation and Functionalization

The compound’s amide group enables reactivity with carboxylic acids or activated esters. A common method involves coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). For example:

-

Reaction : Amidation with pyrrole acid derivatives.

-

Conditions : CH₂Cl₂ solvent, triethylamine (TEA) as a base, and 2-chloro-1-methylpyridinium iodide as an activating agent at room temperature .

-

Outcome : High yields (>80%) of acylated products, critical for generating peptide-like analogs.

Hydrogenolysis of the Benzyl Group

The benzyloxycarbonyl (Cbz) protecting group is selectively removed via catalytic hydrogenation:

-

Reagents : H₂ gas (1–3 atm), palladium on carbon (Pd/C, 5–10% loading).

-

Conditions : Ethanol or methanol solvent at 25–50°C.

-

Yield : >90% deprotection efficiency, yielding the free piperidine amine for subsequent modifications.

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10% Pd/C |

| Reaction Time | 4–12 hours |

| Temperature | 25–50°C |

Nucleophilic Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitutions, particularly with alkyl halides or sulfonates:

-

Example : Reaction with methyl iodide to form N-methylpiperidine derivatives.

-

Conditions : DMF solvent, potassium carbonate (K₂CO₃) as a base, 60°C.

-

Selectivity : Favors N-alkylation over O-alkylation due to steric and electronic factors.

Reductive Amination

The primary amine group undergoes reductive amination with ketones or aldehydes:

-

Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas.

-

Conditions : Methanol or THF, acidic pH (acetic acid), room temperature.

-

Application : Used to introduce branched alkyl chains or cyclic amines for enhanced bioactivity.

Acylation of the Amino Group

The (S)-2-aminopropanamido moiety reacts with acyl chlorides or anhydrides:

-

Example : Acetylation using acetic anhydride.

-

Conditions : Dichloromethane (DCM), pyridine as a base, 0°C to room temperature.

-

Monitoring : Reaction progress tracked via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane).

Stability Under Reaction Conditions

The compound demonstrates robustness across diverse conditions:

-

pH Stability : Stable in acidic (pH 2–6) and basic (pH 8–10) media for ≤24 hours.

-

Thermal Stability : Decomposition begins at >150°C, making it suitable for most solution-phase reactions.

Key Research Findings

-

Catalytic Efficiency : Pd/C achieves near-quantitative benzyl group removal without side reactions.

-

Stereochemical Integrity : Reactions preserve the (S)-configuration at the amino acid moiety, crucial for maintaining chiral purity.

-

Solvent Optimization : DCM and DMF are preferred for balancing solubility and reaction rates.

This compound’s reactivity profile underscores its utility in drug discovery, enabling precise structural modifications for target-oriented synthesis.

Aplicaciones Científicas De Investigación

Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a six-membered nitrogen-containing heterocycle, a benzyl group, an amide functional group, and a carboxylate moiety. The piperidine structure makes it a significant scaffold in medicinal chemistry, especially for drug discovery and development. The uniqueness of this compound lies in its specific combination of functionalities that enhance its biological activity and potential therapeutic applications.

Potential Applications

This compound has potential applications in various fields:

- Drug Discovery The presence of the piperidine structure makes it a significant scaffold in medicinal chemistry, particularly for drug discovery and development.

- Antimicrobial Effects Compounds with piperidine structures have been noted for their potential antimicrobial effects.

- CNS Activity Piperidine derivatives exhibit CNS activity.

Related Compounds

This compound shares structural characteristics with several related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperidine | C5H11N | Basic nitrogen heterocycle, widely used in drug design. |

| N-Boc-piperidine | C9H17NO2 | Protected form used in organic synthesis, allowing selective reactions. |

| 4-Piperidone | C5H9NO | A key intermediate in synthesizing various pharmaceuticals. |

| (S)-2-Aminopropanoic Acid | C3H7NO2 | Amino acid precursor that contributes to the synthesis of piperidine derivatives. |

Mecanismo De Acción

The mechanism of action of Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl 3-(aminomethyl)piperidine-1-carboxylate: This compound shares a similar piperidine core but lacks the (S)-2-aminopropanamido group.

Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: This compound has a similar piperidine structure but features an azidomethyl group instead of the (S)-2-aminopropanamido group.

Uniqueness

Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.

Actividad Biológica

Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a complex organic compound notable for its structural features, including a piperidine ring, a benzyl group, and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

- Chemical Formula: C₁₇H₂₅N₃O₃

- Key Functional Groups:

- Piperidine ring (six-membered nitrogen-containing heterocycle)

- Benzyl group

- Carboxylate moiety

These features contribute to the compound's reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties:

Compounds containing piperidine structures, such as this compound, have been noted for their potential antimicrobial effects. Research indicates that similar compounds exhibit activity against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .

2. Central Nervous System (CNS) Activity:

The presence of the piperidine moiety is significant in drug design, particularly for CNS-related applications. Studies involving related piperidine derivatives have shown effects on neurotransmitter systems, including acetylcholine . This suggests that this compound may influence cholinergic transmission, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Pharmacokinetics and Drug Development

The pharmacokinetic properties of related compounds indicate that modifications to the piperidine structure can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the introduction of lipophilic substituents has been shown to enhance potency and oral bioavailability . Understanding these properties will be essential for future drug development efforts involving this compound.

Propiedades

Fórmula molecular |

C17H25N3O3 |

|---|---|

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

benzyl 3-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25N3O3/c1-13(18)16(21)19-10-15-8-5-9-20(11-15)17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,21) |

Clave InChI |

ZOLDVVHTTMHQJL-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NCC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.